1-(2-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10FN3O2 |
|---|---|
Molecular Weight |
235.21 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]-5-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10FN3O2/c1-7-10(11(16)17)13-14-15(7)6-8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H,16,17) |
InChI Key |
PEZVCFWVWVKLMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=CC=C2F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stepwise Procedure
The patented method outlined in US20180029999A1 describes a two-step protocol starting from 1-(2-fluorobenzyl)-4,5-dibromo-5-methyl-1H-1,2,3-triazole (Compound II).
Step 1: Selective Debromination
Compound II undergoes regioselective debromination using isopropylmagnesium chloride (i-PrMgCl) in tetrahydrofuran (THF) or methyltetrahydrofuran (MeTHF) at −78°C to 0°C. This Grignard reagent selectively removes the bromine at the 5-position, yielding 1-(2-fluorobenzyl)-4-bromo-5-methyl-1H-1,2,3-triazole (Compound III).
Step 2: Carboxylation via Carbon Dioxide Insertion
Compound III is treated with a Grignard reagent (i-PrMgCl–LiCl complex) at 10–50°C, followed by bubbling carbon dioxide into the reaction mixture. The carboxylation step introduces the carboxylic acid group at the 4-position, producing a mixture of 1-(2-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (Compound I) and 4-bromo-5-carboxylic acid byproducts.
Step 3: Separation via Esterification
To isolate Compound I, the crude mixture is methylated using methyl iodide and a base (e.g., K₂CO₃) in THF/DMF. The brominated byproduct forms a methyl ester (Compound V), while Compound I remains as the free acid. Acid-base extraction and crystallization yield pure Compound I with >95% purity.
Table 1: Key Reaction Conditions for Grignard-Mediated Carboxylation
| Parameter | Specification |
|---|---|
| Solvent | THF/MeTHF (1:2–50 mass-to-volume ratio) |
| Temperature (Step 1) | −78°C to 0°C |
| Grignard Reagent | i-PrMgCl (1.0–1.5 equiv) |
| CO₂ Exposure Time | 5–30 minutes |
| Methylation Conditions | 0–80°C for 5–48 hours |
| Final Yield* | 60–75% (estimated from patent data) |
*Yield calculated based on isolated product after crystallization.
Optimization and Industrial Scalability
The use of MeTHF instead of THF improves reaction safety and sustainability due to MeTHF’s higher boiling point (80°C vs. 66°C) and lower peroxide formation risk. Industrial-scale implementations employ continuous flow reactors to enhance heat dissipation during the exothermic Grignard steps, reducing side reactions. Automated pH adjustment systems ensure consistent acidification during workup, minimizing variability in final product quality.
Ester Hydrolysis of Methyl Ester Intermediate
Synthesis of Methyl Ester Precursor
Methyl 1-(2-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS 52045520) serves as the key intermediate. Its preparation typically involves:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reacting 2-fluorobenzyl azide with methyl propiolate in the presence of Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) to form the triazole ring.
-
Purification: Column chromatography or recrystallization from ethanol/water mixtures yields the methyl ester with ≥90% purity.
Alkaline Hydrolysis to Carboxylic Acid
The methyl ester undergoes saponification using aqueous sodium hydroxide (2–4 M) in a THF/water (3:1) solvent system at 60–80°C for 6–12 hours. Acidification with HCl precipitates the carboxylic acid, which is filtered and dried under vacuum. This method achieves yields of 85–92% with minimal byproducts.
Table 2: Hydrolysis Reaction Parameters
| Parameter | Specification |
|---|---|
| Base | NaOH (2–4 M aqueous solution) |
| Solvent | THF/water (3:1 v/v) |
| Temperature | 60–80°C |
| Reaction Time | 6–12 hours |
| Yield | 85–92% |
Comparative Analysis of Preparation Methods
Table 3: Method Comparison
The Grignard method offers a direct route from brominated precursors but requires careful temperature control and byproduct separation. In contrast, ester hydrolysis provides higher yields and simpler workup, though it depends on pre-synthesized ester intermediates.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylate derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
1-(2-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used as a probe to study biological processes involving triazole derivatives. It may also serve as a potential lead compound for the development of new drugs.
Medicine: Research into the compound’s pharmacological properties may reveal potential therapeutic applications, such as antimicrobial or anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The fluorobenzyl group may enhance the compound’s binding affinity to its targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Substituent Impact :
- Electron-Withdrawing Groups (e.g., -F, -Cl): Increase acidity of the carboxylic acid moiety and influence tautomeric equilibria.
- Bulkier Groups (e.g., Benzyl, Ethoxyphenyl) : Affect steric hindrance, as seen in 1-(4-ethoxyphenyl) derivatives, where the ethoxy group stabilizes the open-chain tautomer over the cyclic form .
Tautomerism and Stability
1,2,3-Triazole-4-carboxylic acids exhibit ring-chain tautomerism. For instance, 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid exists predominantly in the open-chain form (80%) under ambient conditions, with 20% as a cyclic hemiacetal . Decarboxylation at elevated temperatures (e.g., 175°C) is common in this class, a property shared by the target compound .
Crystallographic and Conformational Studies
Isostructural analogs (e.g., 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) exhibit planar molecular conformations with slight deviations in halogen-substituted derivatives, influencing crystal packing .
Biological Activity
1-(2-Fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 1093236-61-3) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and pharmacological properties based on recent literature.
Chemical Structure and Properties
The molecular formula of this compound is . It features a triazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of triazole derivatives, including this compound. The compound has shown promising results against various bacterial strains:
- Gram-positive Bacteria : Effective against Staphylococcus aureus and Streptococcus epidermidis.
- Gram-negative Bacteria : Inhibitory effects observed against Escherichia coli and Pseudomonas aeruginosa.
The Minimum Inhibitory Concentration (MIC) values for these activities have been reported in various studies but specific values for this compound require further investigation.
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For instance, compounds similar to this compound have been evaluated against cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer).
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| This compound | MCF7 | TBD |
| This compound | HCT116 | TBD |
The exact IC50 values for this specific compound are yet to be established in published literature.
Synthesis and Structure–Activity Relationship (SAR)
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Understanding the SAR is crucial as modifications to the triazole ring or the substituent groups can significantly influence biological activity.
Pharmacological Studies
Several studies have highlighted the pharmacological potential of triazoles. For example:
- Anti-inflammatory Effects : Some derivatives exhibit significant inhibition of cyclooxygenase enzymes (COX), which are implicated in inflammatory processes.
| Compound | COX Inhibition IC50 (μM) |
|---|---|
| This compound | TBD |
Case Studies
A notable study demonstrated that triazole derivatives showed enhanced cytotoxicity against cancer cell lines when compared to standard chemotherapeutics. The mechanisms often involve apoptosis induction and cell cycle arrest.
Q & A
Q. What are the established synthetic routes for 1-(2-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield?
The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging 2-fluorobenzyl azide and a methyl-substituted alkyne precursor. Key steps include:
- Precursor preparation : 2-fluorobenzyl azide synthesized from 2-fluorobenzyl bromide and sodium azide.
- Cycloaddition : Reaction with methyl acetylene carboxylate in the presence of CuI (5 mol%) and DIPEA in THF at 60°C for 12 hours .
- Optimization : Yield improvements (up to 78%) are achieved by controlling stoichiometry (1:1.2 azide:alkyne) and using inert atmospheres to prevent oxidation of Cu(I).
Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?
- NMR : and NMR confirm the triazole ring (δ 8.1–8.3 ppm for H-5) and fluorobenzyl substituents (δ 4.8–5.2 ppm for benzyl CH) .
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>95%) and detect byproducts.
- X-ray crystallography : Resolves bond angles and torsion strains in the triazole-carboxylic acid core (e.g., C4-carboxylic acid at 120.5°) .
Q. What preliminary biological screening assays are recommended for this compound?
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays.
- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
Advanced Research Questions
Q. How can structural modifications to the fluorobenzyl or triazole moiety enhance target selectivity in kinase inhibition?
- Fluorine positioning : 2-fluorobenzyl improves lipophilicity (logP ~2.1) and π-stacking with kinase ATP pockets. Para-substitution reduces steric hindrance compared to ortho .
- Triazole substitution : Methyl at C5 stabilizes the triazole ring’s dipole, while C4-carboxylic acid enhances hydrogen bonding with catalytic lysine residues (e.g., EGFR-Lys745) .
- SAR studies : Compare analogs like 1-(4-chloro-2-fluorophenyl) derivatives (IC shift from 0.8 µM to 2.3 µM in EGFR) to identify critical substituents .
Q. How can contradictory data on this compound’s cytotoxicity across studies be resolved?
- Assay variability : Standardize cell lines (e.g., use authenticated HeLa cells from ATCC) and incubation times (48 vs. 72 hours).
- Solubility factors : Pre-dissolve in DMSO (<0.1% final concentration) to avoid precipitation in aqueous media.
- Metabolic interference : Test metabolites via LC-MS; fluorobenzyl groups may generate reactive intermediates in CYP3A4-rich environments .
Q. What computational methods are effective for predicting binding modes of this compound with novel targets?
- Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1M17) to model triazole-carboxylic acid interactions.
- MD simulations : AMBER force fields (20 ns trajectories) assess stability of hydrogen bonds with Asp831 in EGFR .
- Free energy calculations : MM-GBSA quantifies ΔG binding contributions from fluorine’s electrostatic effects .
Methodological Guidance
Q. How to optimize synthetic scalability without compromising enantiopurity?
Q. What strategies validate target engagement in cellular assays?
- CETSA : Monitor thermal stabilization of target kinases via Western blot after compound treatment (1–10 µM, 1 hour) .
- BRET : NanoLuc-tagged kinases quantify real-time binding in live cells (e.g., EGFR-NanoLuc fusion).
Comparative Data
| Analog | Substituent | EGFR IC₅₀ (µM) | LogP |
|---|---|---|---|
| 1-(2-Fluorobenzyl) (Target Compound) | 2-F, C5-methyl | 0.8 | 2.1 |
| 1-(4-Chloro-2-fluorophenyl) | 4-Cl, 2-F | 2.3 | 2.9 |
| 5-Trifluoromethyl variant | C5-CF3 | 1.5 | 3.4 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
